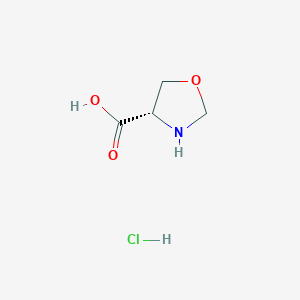

(S)-Oxazolidine-4-carboxylic acid hydrochloride

Übersicht

Beschreibung

4-Oxazolidinecarboxylic acid, hydrochloride, (4S)-(9CI) is a heterocyclic compound containing nitrogen. It is commonly used in various research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxazolidinecarboxylic acid, hydrochloride, (4S)-(9CI) typically involves the reaction of oxazolidine with carboxylic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxazolidinecarboxylic acid, hydrochloride, (4S)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-Oxazolidine-4-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections. Compounds derived from oxazolidine structures are known for their efficacy against Gram-positive bacteria, making them crucial in antibiotic research. The compound's ability to modify metabolic pathways due to its structural similarity to amino acids enhances its relevance in drug design and development.

Antimicrobial Agents

Research indicates that derivatives of oxazolidine-4-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds synthesized from this acid demonstrate activity against resistant strains of bacteria, thus contributing to the development of new antibiotics . This is particularly important given the rising concerns over antibiotic resistance.

Synthesis of Chiral Compounds

The compound is also utilized in the synthesis of chiral intermediates, which are essential in the production of various pharmaceuticals. The stereochemistry provided by this compound allows for the creation of enantiomerically pure compounds, which are critical in ensuring the efficacy and safety of drugs .

Asymmetric Catalysis

This compound has been employed as a chiral ligand in asymmetric catalysis, enhancing the selectivity and yield of chemical reactions. Its application in rhodium-catalyzed reactions has shown promising results, leading to high enantioselectivities in various transformations .

Research and Development Studies

Numerous studies have documented the synthesis and application of this compound in different contexts:

In a recent study focusing on its biological activities, this compound was evaluated for its antioxidant properties alongside its potential as a tyrosinase inhibitor, indicating its versatility beyond antimicrobial applications .

Wirkmechanismus

The mechanism of action of 4-Oxazolidinecarboxylic acid, hydrochloride, (4S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Oxazolidinecarboxylic acid, hydrochloride, (4S)-(9CI) can be compared with other similar compounds such as:

Oxazolidine-4-carboxylic acid: Similar structure but without the hydrochloride group.

Oxazolidine-2,4-dione: Contains an additional carbonyl group, leading to different chemical properties.

Thiazolidinecarboxylic acid: Contains sulfur instead of oxygen in the ring structure, resulting in distinct reactivity.

These comparisons highlight the unique properties of 4-Oxazolidinecarboxylic acid, hydrochloride, (4S)-(9CI), making it valuable for specific research and industrial applications.

Biologische Aktivität

(S)-Oxazolidine-4-carboxylic acid hydrochloride is a chiral compound recognized for its potential biological activities, particularly within the context of antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of approximately 153.56 g/mol. Its structure features a five-membered oxazolidine ring that is integral to its biological properties and interactions with various biological targets. The hydrochloride form enhances its solubility in aqueous environments, which is advantageous for pharmaceutical applications.

Antimicrobial Properties

Research indicates that compounds within the oxazolidine class, including this compound, exhibit significant activity against Gram-positive bacteria. This includes strains resistant to conventional antibiotics, positioning it as a candidate for further antibiotic development. Notably, its mechanism of action may involve inhibition of bacterial protein synthesis by targeting ribosomal functions, akin to the antibiotic linezolid.

Interaction Studies

Preliminary studies have suggested that this compound interacts with various enzymes and receptors. Interaction studies focusing on its binding affinity reveal potential interactions with metabolic enzymes, although detailed kinetic analyses are still required to confirm these findings.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions designed to ensure high purity and yield. Various synthetic routes can be employed, including:

- Starting Materials : Utilization of amino acids or other biologically active molecules.

- Reaction Conditions : Adjustments in temperature and pH to optimize yield and purity.

These methods are critical for producing the compound for both research and therapeutic purposes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of oxazolidine compounds exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus, indicating the potential use of this compound in treating infections caused by resistant bacteria .

- Mechanism Exploration : Research examining the interaction between this compound and bacterial ribosomes revealed that it may inhibit protein synthesis through similar mechanisms as established antibiotics like linezolid. This suggests a promising avenue for developing new antimicrobial agents.

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound are ongoing, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles to assess its viability as a therapeutic agent.

Comparison with Related Compounds

The following table highlights key differences between this compound and related compounds:

| Compound Name | Antibacterial Activity | Structural Characteristics |

|---|---|---|

| (S)-Oxazolidine-4-carboxylic acid HCl | Moderate | Five-membered oxazolidine ring |

| Linezolid | High | Oxazolidinone structure |

| (R)-Methyl 2-oxooxazolidine-4-carboxylate | Low | Methyl ester form; differing solubility |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing (S)-Oxazolidine-4-carboxylic acid hydrochloride?

- Synthesis : The compound is typically synthesized via cyclization reactions involving amino acids or their derivatives. For example, thiazolidine-4-carboxylic acid (Thz) analogs can be modified to form oxazolidine derivatives through ring-opening and re-cyclization steps .

- Characterization :

- NMR Spectroscopy : Use , , and 2D techniques (COSY, HMQC, HMBC) to confirm heterocyclic scaffold geometry and stereochemistry. Peaks for the oxazolidine ring protons appear in the 3.5–4.5 ppm range for , while carboxylate carbons resonate near 170 ppm in spectra .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF can validate molecular weight (153.56 g/mol) and fragmentation patterns (e.g., CHN ions in MS/MS) .

- Data Table :

| Technique | Key Parameters | Reference |

|---|---|---|

| NMR | 3.5–4.5 ppm (oxazolidine protons) | |

| NMR | ~170 ppm (carboxylate carbon) | |

| ESI-MS | [M+H] = 154.05 m/z |

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Avoid inhalation of dust; use fume hoods for weighing .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. The compound is hygroscopic and may degrade under humid conditions .

- Waste Disposal : Neutralize with a mild base (e.g., sodium bicarbonate) before disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers design peptide derivatization agents using (S)-Oxazolidine-4-carboxylic acid scaffolds?

- Methodology :

- Functional Group Integration : Attach ionization tags (e.g., benzo-5-azoniaspiro[4.4]nonyl groups) to the oxazolidine core to enhance MS detectability .

- Linker Optimization : Use flexible alkyl or aryl linkers to balance steric effects and reactivity during peptide conjugation .

- Validation : Confirm derivatization efficiency via HPLC-MS and compare fragmentation patterns with unmodified peptides .

Q. How to resolve contradictions in spectral data when analyzing oxazolidine derivatives?

- Stepwise Approach :

Cross-Verification : Compare NMR data with computational models (e.g., DFT calculations) to validate peak assignments .

2D NMR Techniques : Use NOESY to resolve overlapping signals and confirm spatial proximity of protons .

Isotopic Labeling : Introduce or labels to trace ambiguous signals in complex mixtures .

- Case Study : Discrepancies in shifts for carboxylate groups were resolved by repeating experiments under anhydrous conditions to exclude solvent interactions .

Q. What strategies optimize reaction yields for oxazolidine-based heterocycles in aqueous media?

- Key Variables :

- pH Control : Maintain pH 6–7 to stabilize the oxazolidine ring while avoiding hydrolysis .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to accelerate cyclization .

Q. How to address reproducibility challenges in synthesizing enantiopure (S)-Oxazolidine-4-carboxylic acid derivatives?

- Chiral Purity Assurance :

- Chromatographic Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .

- Circular Dichroism (CD) : Validate optical activity by comparing CD spectra with reference standards .

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze conflicting results in oxazolidine bioactivity studies?

- Framework :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply random-effects models to account for variability .

- Error Source Identification : Quantify instrument variability (e.g., NMR field drift) and batch-to-batch synthesis differences using ANOVA .

- Example : A 2020 study attributed inconsistent antimicrobial activity to variations in bacterial strain susceptibility, resolved by standardizing assay protocols .

Q. What are best practices for documenting and presenting oxazolidine research data?

- Lab Notebook Standards : Record raw data (e.g., NMR integrals, reaction yields), environmental conditions (temperature, humidity), and instrument calibration logs .

- Publication-Ready Formats :

Eigenschaften

IUPAC Name |

(4S)-1,3-oxazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWFSTLUZHSBAS-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCO1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCO1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.